(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester

Description

Chemical Identity and Nomenclature

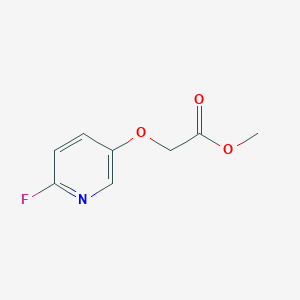

This compound possesses a precisely defined molecular structure characterized by its systematic nomenclature and chemical identifiers. The compound bears the International Union of Pure and Applied Chemistry name methyl 2-((6-fluoropyridin-3-yl)oxy)acetate, reflecting its structural composition comprising a fluorinated pyridine ring connected through an ether linkage to a methyl acetate moiety. The Chemical Abstracts Service has assigned this compound the registry number 1878712-03-8, providing a unique identifier for scientific and commercial applications. Alternative nomenclature systems recognize this compound as (6-Fluoro-pyridin-3-yloxy)-acetic acid methyl ester, demonstrating the systematic approach to naming complex heterocyclic derivatives.

The molecular formula C8H8FNO3 defines the atomic composition, incorporating eight carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The calculated molecular weight of 185.15 grams per mole establishes its position within the range of small molecule pharmaceuticals and synthetic intermediates. The compound's structural notation using Simplified Molecular Input Line Entry System format appears as O=C(COC1=CC=C(N=C1)F)OC, providing a linear representation of its three-dimensional structure. The International Chemical Identifier key GIIKFBXVGYJLEK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications.

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of pyridine chemistry, which traces its origins to the mid-nineteenth century discoveries in heterocyclic compound isolation and synthesis. Thomas Anderson, a Scottish scientist, first documented the isolation of pyridine in 1849 from the thermal decomposition of animal bones, establishing the foundation for subsequent heterocyclic chemistry research. The structural elucidation of pyridine by Wilhelm Körner in 1869 and James Dewar in 1871 provided the theoretical framework for understanding nitrogen-containing aromatic systems, enabling future developments in functionalized pyridine derivatives. This foundational work established pyridine as a benzene analog wherein one methine group is replaced by a nitrogen atom, creating unique electronic and chemical properties.

The first synthesis of a heteroaromatic compound occurred in 1876 when William Ramsay successfully prepared pyridine by combining acetylene and hydrogen cyanide in a red-hot iron furnace, demonstrating the feasibility of constructing nitrogen heterocycles through synthetic methods. Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881 marked a major breakthrough, establishing a systematic approach for preparing pyridine derivatives using β-keto acids, aldehydes, and ammonia sources. The Russian chemist Aleksei Chichibabin's invention of the Chichibabin pyridine synthesis in 1924 further advanced the field by providing access to pyridine derivatives through condensation reactions involving aldehydes, ketones, and ammonia derivatives.

Contemporary advances in pyridine chemistry have incorporated modern synthetic methodologies, including rhodium-catalyzed carbon-hydrogen functionalization approaches for preparing fluorinated pyridines. Research demonstrates that rhodium(III)-catalyzed reactions between α-fluoro-α,β-unsaturated oximes and alkynes provide efficient access to multi-substituted 3-fluoropyridines, representing significant progress in fluorinated heterocycle synthesis. These methodological developments enable the preparation of complex fluorinated pyridine derivatives such as this compound through sophisticated synthetic strategies. The evolution from simple pyridine isolation to complex fluorinated derivatives illustrates the progressive sophistication of heterocyclic chemistry over more than a century of research and development.

Position Within Pyridine Derivative Research

This compound occupies a significant position within contemporary pyridine derivative research, particularly in the context of fluorinated heterocycle development for pharmaceutical applications. Pyridine-containing compounds constitute a major component of drug discovery programs, with nitrogen heterocycles and their fluorinated analogs representing highly desirable structural motifs in pharmaceutical development. The incorporation of fluorine atoms into pyridine rings enhances molecular properties including metabolic stability, lipophilicity, and biological activity, making fluorinated pyridine derivatives particularly valuable in medicinal chemistry research. Recent analysis of United States Food and Drug Administration approved pharmaceuticals reveals that pyridine-containing heterocycles constitute a substantial portion of newly approved drugs, emphasizing their continued importance in therapeutic development.

The specific structural features of this compound position it within the broader category of functionalized pyridine derivatives designed for synthetic utility and biological activity. The presence of the fluorine substituent at the 6-position of the pyridine ring reflects contemporary trends toward incorporating fluorine atoms to modulate electronic properties and enhance pharmacological profiles. The ether linkage connecting the pyridine ring to the acetic acid methyl ester functionality provides versatility for further synthetic transformations, making this compound valuable as an intermediate in complex molecule synthesis. Research demonstrates that such bifunctional molecules serve as building blocks for more complex pharmaceutical targets and natural product analogs.

Comparative analysis with related compounds reveals the strategic importance of the specific substitution pattern in this compound. The compound shares structural similarities with other fluorinated pyridine derivatives but maintains unique reactivity profiles due to its specific substitution pattern and functional group arrangement. The methyl ester functionality provides a reactive handle for further synthetic elaboration, while the fluorine substitution influences electronic properties and potential biological interactions. This combination of features positions the compound as a versatile intermediate in synthetic programs targeting complex fluorinated heterocycles for pharmaceutical and agrochemical applications.

| Research Area | Relevance | Key Features |

|---|---|---|

| Medicinal Chemistry | High | Fluorinated pyridine core, ester functionality for derivatization |

| Synthetic Methodology | Significant | Demonstrates modern fluorination strategies in heterocycle synthesis |

| Pharmaceutical Development | Important | Structural similarity to drug-like molecules containing pyridine scaffolds |

| Agrochemical Research | Moderate | Related to herbicide structures such as fluroxypyr derivatives |

Properties

IUPAC Name |

methyl 2-(6-fluoropyridin-3-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMUSCYZRIFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Alkali Metal Pyridinol Salt with Haloacetate Esters

A widely reported method involves the alkylation of the alkali metal salt of 6-fluoropyridin-3-ol with methyl chloroacetate or methyl bromoacetate in a dipolar aprotic solvent such as N,N-dimethylformamide or dimethyl sulfoxide. The reaction proceeds under mild heating and in the presence of a base to generate the desired methyl ester.

$$

\text{6-Fluoropyridin-3-ol (as alkali metal salt)} + \text{Methyl chloroacetate} \rightarrow \text{(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester}

$$

| Parameter | Typical Value |

|---|---|

| Solvent | DMF, DMSO, or similar |

| Base | Potassium hydroxide or sodium hydride |

| Temperature | Room temperature to 70°C |

| Reaction Time | 2-6 hours |

| Molar Ratios | 1:1 to 1:1.2 (pyridinol salt:haloacetate) |

- The alkali metal salt is formed by treating 6-fluoropyridin-3-ol with a strong base.

- The reaction mixture is typically stirred under inert atmosphere to prevent oxidation.

- After completion, the mixture is quenched with water or acidified, and the product is extracted with an organic solvent.

- Purification is achieved by crystallization or chromatography.

This method yields the methyl ester in high purity and yield, often exceeding 90% isolated yield with purity above 97% without further purification steps.

Transesterification Approach

In some cases, the methyl ester is prepared first and then subjected to transesterification with other alcohols to produce higher esters. This method is relevant when preparing esters with longer alkyl chains but starts with the methyl ester intermediate.

Supporting Experimental Data from Patents

The reaction conditions and purification steps are optimized to minimize by-products and facilitate isolation of the methyl ester in crystalline form.

Comparative Analysis with Related Compounds

The preparation of this compound aligns with methods used for other halogenated pyridinyloxy esters such as 5-chloro-3-fluoropyridin-2-yloxy derivatives. These methods typically involve:

- Nucleophilic aromatic substitution on halogenated pyridines or pyridinols

- Use of aprotic solvents and strong bases

- Alkylation with haloalkanoic acid esters or acid halides

For example, 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid methyl ester is prepared by reacting 5-chloro-2,3-difluoropyridine with hydroxyphenoxy-propionic acid methyl ester under similar conditions.

Research Findings and Optimization Notes

- The choice of solvent and base significantly affects the reaction rate and yield.

- Dipolar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants.

- Controlling temperature prevents side reactions such as hydrolysis or polymerization.

- Phase transfer catalysts can be used to improve reaction efficiency in some cases.

- Purification by crystallization from mixed solvents (e.g., hexane/ethyl acetate) yields well-defined crystals facilitating handling and storage.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation with methyl chloroacetate | Alkali metal salt of 6-fluoropyridin-3-ol + methyl chloroacetate | DMF, DMSO | KOH, NaH | 25-70 °C | ~90 | High purity, crystalline product |

| Transesterification | Methyl ester + higher alcohol | Various | Acid or base catalyst | Variable | High | Used for higher esters, after methyl ester preparation |

| Nucleophilic aromatic substitution | Halogenated pyridine + phenol derivative | DMF | Base | 70 °C | 70-90 | For related pyridinyloxy esters |

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of the fluorine atom makes it valuable in the development of new materials and catalysts.

Biology: The compound’s biological properties are of interest in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the effects of fluorine substitution on biological activity.

Medicine: In medicine, fluorinated compounds are often explored for their potential therapeutic applications. This compound may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and stability.

Industry: Industrially, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance and durability.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific biological processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on the Pyridine Ring

Halogen and Trifluoromethyl Substitutions

- (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester (): Structural Differences: Chlorine at position 6 and trifluoromethyl at position 4 on the pyridine ring. Chlorine’s electron-withdrawing effect may reduce reactivity at the ester group. Synthesis: Likely involves halogenation and trifluoromethylation steps, similar to methods using borate reagents (e.g., 4-trifluoromethylphenylboronic acid) . Biological Activity: Not explicitly studied here, but trifluoromethyl groups are often associated with enhanced metabolic stability .

Methyl 6-fluoropyridine-3-carboxylate ():

- Structural Differences : A carboxylate ester directly attached to the pyridine ring at position 3, lacking the oxygen-linked acetic acid methyl ester group.

- Impact on Properties : The absence of an ether linkage reduces molecular flexibility and may alter binding interactions in biological systems.

- Synthesis : Prepared via esterification of 6-fluoronicotinic acid, differing from the coupling methods used for oxygen-linked esters .

Oxo and Dihydro Modifications

- Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (): Structural Differences: Features a ketone group at position 6 and a partially saturated pyridine ring. Biological Relevance: Dihydropyridine derivatives are known for redox-active properties, which could influence neuroprotective effects .

Azetidine-Based Analogues

Azetidine derivatives with acetic acid methyl ester groups (–5, 8–10) provide insights into the role of heterocycle substitution:

- Methyl {3-[4-(trifluoromethyl)phenyl]azetidin-3-yl}acetate ():

- Structural Differences : Replaces the pyridine ring with a strained four-membered azetidine ring, substituted with a trifluoromethylphenyl group.

- Impact on Properties : The azetidine’s conformational rigidity may enhance target specificity but reduce solubility compared to pyridine analogs.

- Biological Activity : Demonstrated neuroprotective effects in glutamate-induced oxidative damage models (IC₅₀ values: 10–50 µM) .

Functional Group Variations in Esters

- Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate (): Structural Differences: Contains a 2-oxoacetate group instead of the acetic acid methyl ester. Synthesis: Likely involves Claisen condensation or oxidation of precursor esters .

Comparative Data Table

Key Findings and Implications

- Structural Effects on Bioactivity : Fluorine and trifluoromethyl substitutions enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroprotective applications .

- Synthetic Challenges : Fluoropyridine esters require precise halogenation and coupling conditions, whereas azetidines employ transition-metal catalysts for ring formation .

Biological Activity

(6-Fluoropyridin-3-yloxy)-acetic acid methyl ester is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

- IUPAC Name : this compound

- Molecular Formula : C8H8FNO3

- Molecular Weight : 185.15 g/mol

Biological Activity Overview

The biological activity of this compound includes antimicrobial, anti-inflammatory, and potential anticancer properties. It acts on various molecular targets, influencing biological pathways that are crucial for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

- Anti-inflammatory Study : In a model of induced inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent .

- Cancer Cell Line Testing : The compound was tested against several cancer cell lines, including HeLa and A549. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Q & A

Q. How can researchers optimize the synthetic yield of (6-Fluoropyridin-3-yloxy)-acetic acid methyl ester?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature: Maintain precise temperature ranges to avoid side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reactivity for nucleophilic substitutions involving the fluoropyridinyloxy group .

- Reaction Time: Monitor reaction progress using thin-layer chromatography (TLC) to prevent over- or under-reaction .

- Purification: Use column chromatography or recrystallization to isolate the ester with high purity. Reference patents suggest similar intermediates are purified via gradient elution .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the ester group and fluoropyridinyloxy substitution pattern .

- Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns, as demonstrated in patent applications for related pyridine esters .

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O) and ether (C-O) stretching frequencies .

Q. What handling and storage precautions are necessary for this compound?

- Methodological Answer:

- Storage: Keep in airtight containers under inert gas (e.g., argon) at room temperature to prevent hydrolysis of the ester group .

- Safety Measures: Use gloves and eye protection; avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluoropyridinyloxy group in nucleophilic reactions?

- Methodological Answer:

- DFT Calculations: Use density functional theory (DFT) to map electron density and predict sites for nucleophilic attack. Studies on similar fluoropyridines show fluorine’s electron-withdrawing effect directs reactivity .

- Molecular Dynamics (MD): Simulate solvation effects to assess steric hindrance around the pyridine ring .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

- Methodological Answer:

- Cross-Validation: Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

- Isotopic Labeling: Use F NMR to track fluorine’s electronic environment, which may clarify discrepancies in coupling constants .

Q. What are the degradation pathways of this compound under varying pH conditions?

- Methodological Answer:

- Kinetic Studies: Conduct accelerated stability testing at pH 2–12, monitoring degradation via HPLC. Ester hydrolysis is likely under basic conditions, forming the corresponding carboxylic acid .

- Mechanistic Probes: Use deuterated solvents () to trace proton exchange in acidic/basic environments .

Q. How can structure-activity relationships (SAR) guide modifications for drug discovery?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the fluorine atom with other halogens (Cl, Br) to assess impact on binding affinity .

- Ester Hydrolysis Studies: Evaluate the carboxylic acid derivative’s pharmacological activity to determine if the ester acts as a prodrug .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in scaled-up synthesis?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.